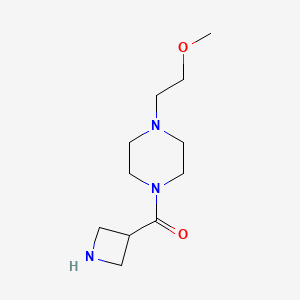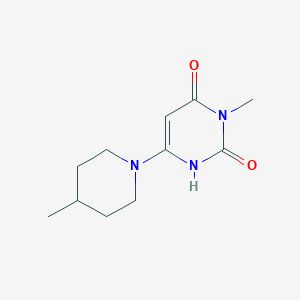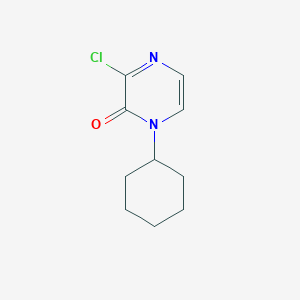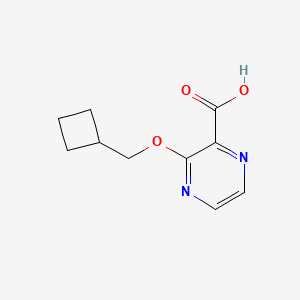![molecular formula C10H15ClN4O B1488624 3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine CAS No. 1250913-83-7](/img/structure/B1488624.png)
3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine
Overview
Description
3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine is a versatile compound used across multiple scientific disciplines. This compound is known for its unique chemical properties, making it valuable in various research and industrial applications. Let's dive into the nitty-gritty of this fascinating molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Typically, the synthesis begins with pyrazine derivatives and morpholine.
Key Reactions
Nucleophilic Substitution
Alkylation: Attachment of the N-[2-(morpholin-4-yl)ethyl] group.
Reaction Conditions
Solvents: Use of polar aprotic solvents like dimethylformamide (DMF).
Catalysts: Transition metal catalysts to speed up the process.
Temperature: Reactions typically carried out at elevated temperatures (70-100°C).
Industrial Production Methods
Scale-Up: : The synthesis is scaled up using continuous flow reactors for better yield and efficiency.
Purification: : Methods such as recrystallization or chromatography are employed to purify the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Reagents: Uses mild oxidizing agents like hydrogen peroxide.
Products: Formation of corresponding amides or nitriles.
Reduction
Reagents: Commonly uses lithium aluminium hydride.
Products: Reduced to primary amines.
Substitution
Conditions: Often involves halogen exchange reactions.
Products: Produces various substituted pyrazines.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in transition metal complexes, aiding catalytic cycles.
Organic Synthesis: : Intermediate in synthesizing other complex organic compounds.
Biology
Enzyme Inhibition: : Used as a scaffold for designing inhibitors of specific enzymes.
Cell Signaling: : Investigates cellular pathways and interactions.
Medicine
Pharmaceutical Development: : Potential lead compound in drug discovery.
Diagnostics: : Used in developing diagnostic tools for certain diseases.
Industry
Material Science: : Incorporation in polymers to enhance material properties.
Agrochemicals: : Development of novel pesticides and herbicides.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA sequences.
Pathways Involved
Inhibition: Blocks the active site of enzymes.
Activation: Enhances receptor activity.
Binding: Binds to DNA, affecting gene expression.
Comparison with Similar Compounds
Unique Features
Structural Uniqueness: : The combination of the 3-chloro group and morpholine ring is rare.
Reactivity: : Exhibits higher reactivity due to the electron-withdrawing chloro group.
Similar Compounds
3-chloro-N-[2-(piperidin-4-yl)ethyl]pyrazin-2-amine: : Similar structure but differs in the ring system.
3-chloro-N-[2-(pyrrolidin-4-yl)ethyl]pyrazin-2-amine: : Another analog with different biological properties.
By examining these aspects, we can appreciate the versatility and significance of 3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine in scientific research and industrial applications. What are your thoughts on diving deeper into any of these sections?
Properties
IUPAC Name |
3-chloro-N-(2-morpholin-4-ylethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c11-9-10(13-2-1-12-9)14-3-4-15-5-7-16-8-6-15/h1-2H,3-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFAOVHRVDRJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


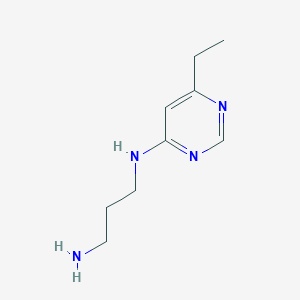

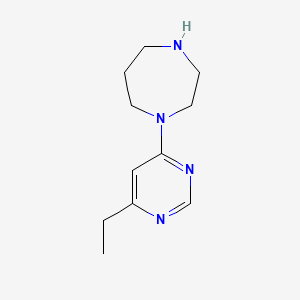
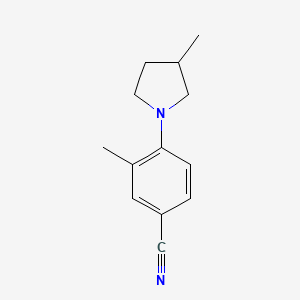

![2-[(6-Ethylpyrimidin-4-yl)amino]acetamide](/img/structure/B1488549.png)

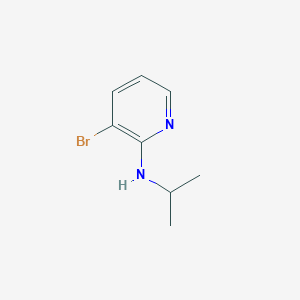
![2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488556.png)
![5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride](/img/structure/B1488557.png)
